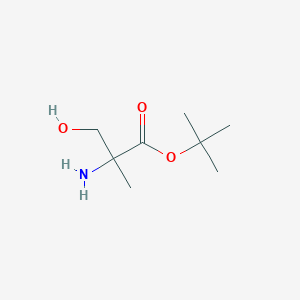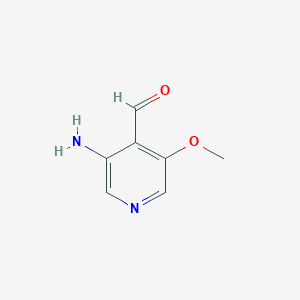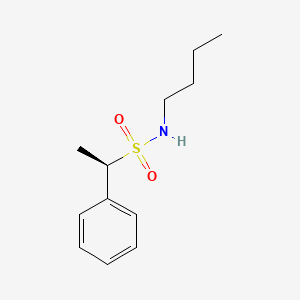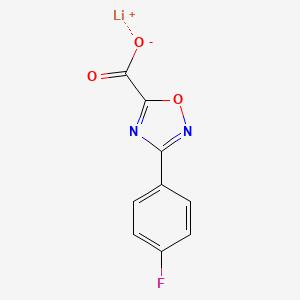
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and a lithium ion adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 4-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the oxadiazole ring, resulting in different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and as a potential probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The fluorophenyl group adds hydrophobic character, which can affect the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carboxylate: Contains a methyl group instead of fluorine.
3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carboxylate: Features a nitro group in place of fluorine.
Uniqueness: The presence of the fluorine atom in Lithium(1+) 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate imparts unique electronic properties, such as increased electronegativity and stability, compared to its analogs. This makes it particularly valuable in applications requiring high reactivity and stability.
Eigenschaften
Molekularformel |
C9H4FLiN2O3 |
|---|---|
Molekulargewicht |
214.1 g/mol |
IUPAC-Name |
lithium;3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
RYWPTRRGGZEPTE-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


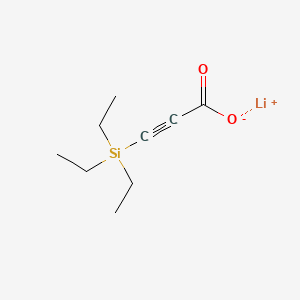
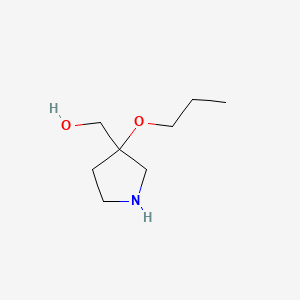
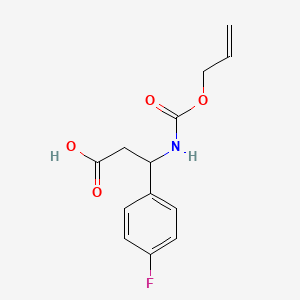

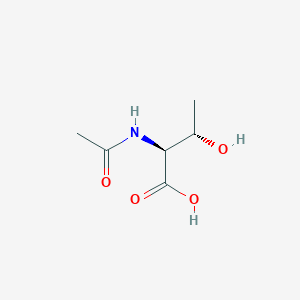
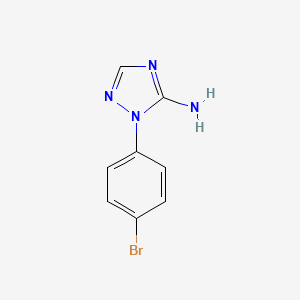


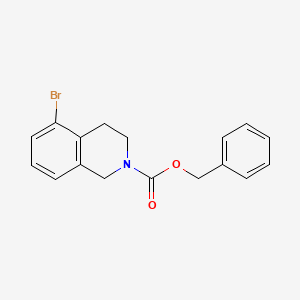

![rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans](/img/structure/B13491920.png)
